A Senior Application Scientist's Guide to 5-Chloro-1-phenyl-1H-tetrazole (CAS: 14210-25-4): Synthesis, Reactivity, and Applications
A Senior Application Scientist's Guide to 5-Chloro-1-phenyl-1H-tetrazole (CAS: 14210-25-4): Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of 5-Chloro-1-phenyl-1H-tetrazole, a pivotal heterocyclic intermediate. Moving beyond a simple recitation of facts, this guide elucidates the underlying chemical principles that make this compound a versatile tool in modern organic synthesis and medicinal chemistry. We will explore its synthesis, delve into the nuances of its reactivity, and showcase its application as a strategic building block for creating novel molecules with significant therapeutic and material potential.
Core Characteristics and Structural Insights
5-Chloro-1-phenyl-1H-tetrazole is a stable, white to light yellow crystalline solid that serves as a cornerstone reagent in various chemical transformations.[1][2] Its utility stems from the unique electronic and steric properties conferred by the phenyl-substituted tetrazole ring and, most importantly, the reactive chlorine atom at the C5 position.
Structurally, the molecule is not planar. X-ray crystallography data reveals a significant dihedral angle of 64.5° between the planes of the tetrazole and phenyl rings.[3] This three-dimensional conformation is a critical consideration for molecular modeling and understanding interactions with biological targets.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 14210-25-4 | [1][4] |
| Molecular Formula | C₇H₅ClN₄ | [4][5] |
| Molecular Weight | 180.59 g/mol | [1][4] |
| Appearance | Light yellow to beige crystalline powder | [1] |
| Melting Point | 120-123 °C | [1][4] |
| Solubility | Soluble in dichloromethane (25 mg/mL) | [4] |
| SMILES String | Clc1nnnn1-c2ccccc2 | [2][4] |
| InChI Key | DHELIGKVOGTMGF-UHFFFAOYSA-N | [4] |
| Storage Temperature | Store below +30°C | [1] |
Synthesis: A Reliable and High-Yielding Pathway
The synthesis of 5-Chloro-1-phenyl-1H-tetrazole is most effectively and safely achieved through the reaction of an aryldichloroisocyanide with sodium azide, often facilitated by a phase transfer catalyst. This method has been shown to produce the target compound in near-quantitative yields, making it a highly reliable process for laboratory and potential scale-up applications.[6]
The causality behind this protocol's success lies in the use of a phase transfer agent, which shuttles the azide anion from the aqueous phase to the organic phase where the aryldichloroisocyanide resides, enabling the reaction to proceed smoothly and efficiently.
Caption: High-level workflow for the synthesis of 5-Chloro-1-phenyl-1H-tetrazole.
Protocol 1: Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole[6]
-
Rationale: This protocol is chosen for its high yield and enhanced safety profile compared to other methods. The phase transfer catalysis avoids the need for harsh, anhydrous conditions.
-
Reagents:
-
Phenyldichloroisocyanide (1a)
-
Sodium Azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB) or similar phase transfer agent
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
-
Procedure:
-
To a vigorously stirred biphasic mixture of phenyldichloroisocyanide (1a) in dichloromethane and a phase transfer agent in water, add a solution of sodium azide in water dropwise at room temperature.
-
Causality: The dropwise addition controls the reaction rate and exothermicity. The vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is critical for the efficiency of the phase transfer catalyst.
-
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove residual salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: This standard work-up ensures the removal of the catalyst and any unreacted aqueous-phase reagents, yielding a clean product upon solvent evaporation.
-
-
The resulting solid can be used directly or recrystallized from a suitable solvent (e.g., ethanol) for higher purity. The yield is expected to be near 100%.[6]
-
Chemical Reactivity: The Power of Nucleophilic Substitution
The synthetic versatility of 5-Chloro-1-phenyl-1H-tetrazole is dominated by the reactivity of the C5-chloro substituent. The tetrazole ring is strongly electron-withdrawing, which activates the C5 position towards nucleophilic aromatic substitution (SₙAr) . This makes the chlorine atom an excellent leaving group, readily displaced by a wide array of nucleophiles.
This predictable reactivity allows for the strategic introduction of oxygen, sulfur, nitrogen, and carbon-based functionalities, transforming the simple chloro-tetrazole into a diverse range of more complex derivatives.
Caption: General mechanism for nucleophilic substitution at the C5 position of the tetrazole ring.
Key Reaction Classes:
-
O-Nucleophiles: It readily reacts with alcohols and phenols. For example, its reaction with 2-hydroxyacetophenone yields a 1-phenyl-1H-tetrazol-5-oxy linked compound.[1][4] This reactivity is particularly valuable in carbohydrate chemistry, where it has been used to synthesize novel glycosyl donors from protected glucose.[4]
-
S-Nucleophiles: Thiols can displace the chloride to form 5-thioether derivatives. The precursor, 1-Phenyl-1H-tetrazole-5-thiol, is a well-known compound itself, often used as a corrosion inhibitor or in the synthesis of coordination complexes.[7]
-
N-Nucleophiles: Amines and other nitrogen-based nucleophiles can be used to synthesize 5-amino-1-phenyl-1H-tetrazole derivatives, which are important scaffolds in medicinal chemistry.
Applications in Scientific Research and Development
The strategic value of 5-Chloro-1-phenyl-1H-tetrazole lies in its ability to serve as a gateway to molecules of higher complexity and function.
A. Medicinal Chemistry: The Bioisostere Advantage
The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[8][9] This means it can mimic the steric and electronic properties of a carboxylic acid in a biological context, often with significant advantages.
Why this is critical for drug design:
-
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[10]
-
Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase a molecule's ability to cross cell membranes, improving its bioavailability.[11]
-
Similar Acidity: The N-H proton of a 5-substituted-1H-tetrazole has a pKa value similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with protein targets.[12]
5-Chloro-1-phenyl-1H-tetrazole is a key starting material for building molecules that leverage this bioisosteric relationship. It has been used in the synthesis of potential therapeutics, including modulators of 11beta-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic disorders.[4]
B. Advanced Organic Synthesis
Beyond its bioisosteric role, the compound is a powerful synthetic tool:
-
Suzuki-Miyaura Coupling: It is used as a reactant in phosphine-catalyzed Suzuki-Miyaura coupling reactions to prepare biaryl compounds, which are common structures in pharmaceuticals and materials.[1]
-
Glycosylation Chemistry: As mentioned, it is instrumental in creating novel O-(1-phenyltetrazol-5-yl) glycosyl donors. These donors offer an alternative to traditional glycosylation methods, enabling the synthesis of complex carbohydrates.[4]
Protocol 2: Synthesis of a Glycoside from an O-(1-phenyltetrazol-5-yl) Donor[4]
-
Rationale: This protocol demonstrates the practical application of 5-Chloro-1-phenyl-1H-tetrazole in creating a key intermediate for oligosaccharide synthesis. The tetrazolyl group acts as an effective leaving group upon activation.
-
Reagents:
-
O-(1-phenyltetrazol-5-yl) glucoside donor (prepared from 2,3,4,6-tetra-O-benzyl-D-glucose and 5-chloro-1-phenyl-1H-tetrazole)
-
Primary or secondary alcohol (acceptor)
-
Promoter/Activator (e.g., a Lewis acid like TMSOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon atmosphere setup
-
Syringes for reagent transfer
-
-
Procedure:
-
To a stirred suspension of the glycosyl donor and powdered 4 Å molecular sieves in anhydrous dichloromethane under an inert atmosphere, add the alcohol acceptor.
-
Causality: The inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the reagents and the activated intermediate. Molecular sieves scavenge any trace moisture.
-
-
Cool the mixture to the required temperature (e.g., -20 °C or 0 °C).
-
Add the Lewis acid promoter (e.g., TMSOTf) dropwise via syringe. The promoter activates the tetrazolyl group, making it a good leaving group.
-
Allow the reaction to stir for the specified time, monitoring by TLC until the starting donor is consumed.
-
Quench the reaction by adding a base, such as triethylamine or pyridine.
-
Causality: The base neutralizes the acidic promoter, stopping the reaction and preventing degradation of the acid-sensitive products during work-up.
-
-
Filter the mixture through celite, wash the celite with dichloromethane, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired glycoside.
-
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Chloro-1-phenyl-1H-tetrazole is essential.
-
Hazards: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[13]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Chloro-1-phenyl-1H-tetrazole (CAS: 14210-25-4) transcends its status as a simple chemical intermediate. It is a strategically designed building block whose predictable and versatile reactivity, centered on nucleophilic substitution, provides chemists with a reliable tool for molecular construction. Its most profound impact is in medicinal chemistry, where the resulting tetrazole-containing molecules serve as superior bioisosteres for carboxylic acids, offering a proven pathway to enhance the drug-like properties of therapeutic candidates. A thorough understanding of its synthesis, reactivity, and handling is therefore indispensable for any scientist engaged in the fields of drug discovery, organic synthesis, and materials science.
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